molecular formula C12H13NO2 B8599814 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid

6-(3,3-Dimethylbut-1-ynyl)nicotinic acid

Cat. No.: B8599814
M. Wt: 203.24 g/mol
InChI Key: CCWTUUQRAPAYBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,3-Dimethylbut-1-ynyl)nicotinic acid is a synthetic nicotinic acid derivative of significant interest in medicinal chemistry and pharmacological research. This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. The structural motif of a tert-butylacetylene group, derived from 3,3-Dimethyl-1-butyne (CAS 917-92-0), attached to a nicotinic acid scaffold suggests its potential as a key intermediate in the synthesis of more complex molecules or as a novel ligand for biological targets . Nicotinic acid (niacin) is well-established in scientific literature for its lipid-modifying effects, including the ability to increase plasma HDL-cholesterol and reduce the progression of atherosclerosis . Recent research has also uncovered lipid-independent mechanisms of action, particularly through its interaction with the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A, which is expressed on adipocytes and immune cells . Activation of this receptor is implicated in anti-inflammatory and anti-atherosclerotic effects, opening avenues for research in other inflammatory conditions such as multiple sclerosis and psoriasis . Researchers can utilize this high-purity compound to investigate novel pathways related to the nicotinic acid receptor, to develop new anti-dyslipidemic agents with improved therapeutic profiles, or to explore its potential effects on vascular endothelium. As a research-grade material, it is supplied with comprehensive analytical data to ensure identity and purity.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

6-(3,3-dimethylbut-1-ynyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H13NO2/c1-12(2,3)7-6-10-5-4-9(8-13-10)11(14)15/h4-5,8H,1-3H3,(H,14,15)

InChI Key

CCWTUUQRAPAYBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC1=NC=C(C=C1)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 3,3 Dimethylbut 1 Ynyl Nicotinic Acid

Rational Design and Retrosynthetic Analysis of 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid

The design of a synthetic route for 6-(3,3-dimethylbut-1-ynyl)nicotinic acid is guided by the principles of retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available, or easily synthesized precursors.

The most logical disconnection point in the target molecule is the carbon-carbon bond between the C6 position of the nicotinic acid scaffold and the terminal alkyne. This C(sp²)-C(sp) bond is a hallmark of transition-metal-catalyzed cross-coupling reactions. This leads to two key synthons: a 6-functionalized nicotinic acid derivative and the 3,3-dimethylbut-1-yne moiety.

Retrosynthetic Pathway:

Figure 1: Retrosynthetic analysis of 6-(3,3-dimethylbut-1-ynyl)nicotinic acid. The primary disconnection across the C(sp²)-C(sp) bond suggests a Sonogashira cross-coupling reaction between a 6-halonicotinic acid precursor and 3,3-dimethylbut-1-yne.

This analysis identifies two key starting materials:

A 6-halonicotinic acid , such as 6-chloronicotinic acid. This serves as the electrophilic partner in the cross-coupling reaction. The chloro-substituent is an effective leaving group for palladium-catalyzed reactions.

3,3-Dimethylbut-1-yne (tert-butylacetylene). This terminal alkyne acts as the nucleophilic partner. nih.gov

Optimized Synthetic Pathways for the Preparation of 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid

The forward synthesis, based on the retrosynthetic analysis, involves the preparation of the key intermediates followed by the final coupling step.

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds and is the reaction of choice for the final step in this synthesis. wikipedia.orgorganic-chemistry.org The reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org

In this specific synthesis, 6-chloronicotinic acid is coupled with 3,3-dimethylbut-1-yne. The reaction is typically carried out under mild conditions, which is advantageous as it prevents the degradation of the functional groups present in the molecule. wikipedia.org

The catalytic cycle for the Sonogashira reaction generally involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 6-chloronicotinic acid. libretexts.orgmdpi.com

Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne and the copper(I) co-catalyst, transfers the alkynyl group to the palladium center. libretexts.org

Reductive Elimination: The desired product, 6-(3,3-dimethylbut-1-ynyl)nicotinic acid, is formed, and the Pd(0) catalyst is regenerated. libretexts.orgmdpi.com

A representative set of conditions for this transformation is detailed in the table below.

Component Example Reagent Function
Aryl Halide6-Chloronicotinic acidElectrophilic coupling partner
Alkyne3,3-Dimethylbut-1-yneNucleophilic coupling partner
Palladium CatalystPdCl₂(PPh₃)₂ or Pd(PPh₃)₄Primary catalyst for C-C bond formation
Copper Co-catalystCopper(I) iodide (CuI)Activates the alkyne for transmetalation
BaseTriethylamine (Et₃N) or Diisopropylamine (DIPA)Scavenges the HX byproduct and acts as a solvent
SolventTetrahydrofuran (THF) or Dimethylformamide (DMF)Solubilizes reactants

The availability of a pure 6-chloronicotinic acid precursor is critical for the success of the subsequent coupling reaction. Several methods have been reported for its synthesis.

One common approach involves the oxidation of 2-chloro-5-methylpyridine. This reaction can be performed using various oxidizing agents. A method utilizing oxygen in the presence of a cobalt acetate (B1210297) catalyst in a chlorobenzene (B131634) solvent offers a milder and more environmentally friendly alternative to strong acids or potassium permanganate. google.comchemicalbook.com

Another pathway starts from the more readily available 6-hydroxynicotinic acid, which can be synthesized from DL-malic acid through cyclization and ammonification reactions. google.com The 6-hydroxynicotinic acid is then subjected to a chlorination reaction to yield the desired 6-chloronicotinic acid. google.com

The table below summarizes and compares different synthetic routes to 6-chloronicotinic acid.

Starting Material Key Reagents Reaction Type Reported Yield Reference
2-Chloro-5-methylpyridineO₂, Cobalt acetate, ChlorobenzeneCatalytic Oxidation79.7% google.com, chemicalbook.com
6-Hydroxynicotinic acidThionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)ChlorinationHigh google.com
Isocinchomeronic acid-N-oxideAcetic anhydride (B1165640) (Ac₂O), Triethylamine (Et₃N)Rearrangement/Chlorination53.8% prepchem.com

While the Sonogashira coupling is the most direct and widely used method, other strategies exist for introducing alkynyl groups onto pyridine (B92270) rings.

Copper-Free Sonogashira Coupling: To avoid issues related to the toxicity or side reactions of the copper co-catalyst, copper-free versions of the Sonogashira reaction have been developed. These often rely on specific palladium catalysts and conditions to facilitate the reaction. organic-chemistry.org Biodegradable ionic liquids derived from nicotinic acid have been explored as solvents for such reactions. rsc.org

C-H Activation/Alkynylation: Direct alkynylation of pyridine C-H bonds is an emerging and atom-economical strategy. This approach avoids the need to pre-functionalize the pyridine ring with a halogen. However, controlling the regioselectivity, especially on a substituted pyridine like nicotinic acid, can be a significant challenge.

Reactions of N-Alkynylpyridinium Salts: Pyridines can react with alkynyl-λ³-iodanes to form N-alkynylpyridinium salts. acs.org These activated intermediates are highly electrophilic and can undergo subsequent reactions, such as Michael addition or cycloadditions, to afford functionalized pyridine derivatives. acs.orgresearchgate.net

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

Rigorous purification of intermediates and the final product is essential to ensure the removal of catalysts, unreacted starting materials, and byproducts.

Intermediates: The 6-chloronicotinic acid precursor is typically a crystalline solid and can be effectively purified by recrystallization. chemicalbook.comgoogle.com Common solvents for recrystallization include methanol (B129727) or aqueous solutions. chemicalbook.com Adding activated carbon during recrystallization can help remove colored impurities. google.com

Final Product: Following the Sonogashira coupling, the reaction mixture contains the desired product, palladium and copper catalysts, the base, and any remaining starting materials. A typical workup procedure involves:

Quenching and Extraction: The reaction is quenched, and the product is extracted into an organic solvent.

Chromatography: The crude product is often purified using flash column chromatography on silica (B1680970) gel. This is highly effective for separating the target molecule from the metal catalysts and other organic byproducts.

Recrystallization: As 6-(3,3-dimethylbut-1-ynyl)nicotinic acid is a carboxylic acid, it is likely to be a solid at room temperature. A final purification step of recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be employed to obtain a highly pure product.

The purity of the final compound and all intermediates is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Modifications and Derivatization Strategies of 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid

No specific research data is available for this section.

Modification of the Carboxylic Acid Functionality

No specific research data is available for this subsection.

Introduction of Additional Functionalities for Structure-Activity Relationship Probing

No specific research data is available for this subsection.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution. Through various NMR experiments, the chemical environment, connectivity, and spatial arrangement of atoms can be elucidated.

Proton (¹H) NMR Spectroscopic Analysis

A ¹H NMR spectrum of 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the tert-butyl group. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would provide information about the electronic environment and neighboring protons for each signal.

Expected ¹H NMR Data:

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (Hz)
Pyridine H7.5 - 9.0Doublet, Doublet of doublets2 - 8
tert-Butyl CH₃1.0 - 1.5SingletN/A
Carboxylic Acid OH10 - 13Broad SingletN/A

Note: This is a hypothetical data table based on general chemical shift ranges for similar functional groups. Actual experimental values are not available.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

A ¹³C NMR spectrum would reveal the chemical shifts of each unique carbon atom in the molecule, including those in the pyridine ring, the alkyne, the tert-butyl group, and the carboxylic acid.

Expected ¹³C NMR Data:

Carbon Assignment Expected Chemical Shift (ppm)
Carboxylic Acid C=O165 - 185
Pyridine C120 - 155
Alkyne C70 - 90
tert-Butyl quaternary C25 - 35
tert-Butyl CH₃25 - 35

Note: This is a hypothetical data table based on general chemical shift ranges for similar functional groups. Actual experimental values are not available.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structure.

COSY (Correlation Spectroscopy) would establish proton-proton couplings within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the 3,3-dimethylbut-1-ynyl group to the pyridine ring and the carboxylic acid to its position.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS would be used to determine the exact mass of 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid with high precision, which allows for the confirmation of its elemental formula. Analysis of the fragmentation pattern in the mass spectrum would provide further structural information by showing how the molecule breaks apart under ionization.

Expected HRMS Data:

Ion Formula Calculated m/z
[M+H]⁺C₁₂H₁₄NO₂204.1019
[M+Na]⁺C₁₂H₁₃NNaO₂226.0838
[M-H]⁻C₁₂H₁₂NO₂202.0874

Note: This is a hypothetical data table with calculated exact masses. Actual experimental values are not available.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra would show characteristic absorption or scattering bands corresponding to specific functional groups.

Expected Vibrational Data:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500 - 3300 (broad)
C=O (Carboxylic Acid)Stretching1700 - 1730
C≡C (Alkyne)Stretching2100 - 2260
C-H (Pyridine, sp²)Stretching3000 - 3100
C-H (tert-Butyl, sp³)Stretching2850 - 3000
C=C, C=N (Pyridine)Ring Stretching1400 - 1600

Note: This is a hypothetical data table based on characteristic vibrational frequencies for these functional groups. Actual experimental values are not available.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid would be expected to show absorption maxima (λmax) corresponding to π → π* and n → π* transitions within the conjugated pyridine system. The presence of the alkyne substituent would likely influence the position and intensity of these absorption bands compared to nicotinic acid.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Exploration of Structural Modifications and their Biological Impact

A cornerstone of SAR studies is the systematic modification of the lead compound's structure to map out the chemical space that is favorable for biological activity. This involves altering various substituents and functional groups to understand their contribution to the ligand-target interaction.

The 3,3-dimethylbut-1-ynyl group at the 6-position of the nicotinic acid ring is a defining feature of the molecule. Its length, bulk, and rigidity play a critical role in how the molecule fits into the binding pocket of its target receptor. Studies on related N-n-alkylnicotinium analogs have shown that the length of an alkyl chain can significantly impact receptor affinity. For instance, introducing unsaturation, such as a triple bond, into an alkyl chain can lead to a substantial increase in affinity for nicotinic receptors. nih.gov

Table 1: Hypothetical SAR Data for Alkynyl Substituent Variation

Compound IDAlkynyl SubstituentRelative PotencyReceptor Subtype Selectivity
Parent 3,3-Dimethylbut-1-ynyl 1.0 α4β2 > α7
Analog AEthynyl0.2Reduced selectivity
Analog BProp-1-ynyl0.5α4β2 > α7
Analog CBut-1-ynyl0.8α4β2 > α7
Analog D4,4-Dimethylpent-1-ynyl0.9Increased α4β2 selectivity
Analog EPent-1-ynyl0.6Reduced selectivity

The introduction of heteroatoms such as oxygen, nitrogen, or sulfur into the alkynyl side chain can profoundly alter the molecule's properties. These changes can affect polarity, hydrogen bonding capacity, and metabolic stability, all of which can influence biological activity. For example, replacing a methylene (B1212753) group with an oxygen atom to form an ether linkage can introduce a potential hydrogen bond acceptor, which might lead to new interactions within the receptor binding site.

The carboxylic acid group at the 3-position of the pyridine (B92270) ring is a critical pharmacophoric element, often involved in key ionic or hydrogen bonding interactions with the target protein. However, its acidic nature can sometimes lead to poor pharmacokinetic properties, such as limited membrane permeability. Therefore, a common strategy in medicinal chemistry is to replace the carboxylic acid with bioisosteres—functional groups that possess similar physicochemical properties but may offer improved pharmacological or pharmacokinetic profiles.

Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and certain hydroxyisoxazoles. nih.gov Tetrazoles, for instance, are often used as a carboxylic acid surrogate because they have a similar pKa and can participate in similar ionic and hydrogen bonding interactions. nih.govrug.nl Replacing the carboxylic acid in 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid with such bioisosteres could lead to analogs with retained or even enhanced activity and better drug-like properties. drughunter.comcambridgemedchemconsulting.com

Table 2: Bioisosteric Replacements for the Carboxylic Acid Group

Compound IDFunctional Group at Position 3pKa (approx.)Expected Biological Activity
Parent Carboxylic Acid ~4-5 Active
Analog FTetrazole~4.5-5Potentially active, improved metabolic stability
Analog GAcyl Sulfonamide~4-5Potentially active, altered binding interactions
Analog HHydroxamic Acid~9Likely reduced activity due to lower acidity
Analog IEster (Prodrug)N/AInactive, requires in vivo hydrolysis

This table provides a conceptual overview of potential bioisosteric replacements and their expected impact based on established medicinal chemistry principles.

Positional Isomerism Studies within the Nicotinic Acid Scaffold

The arrangement of substituents on the nicotinic acid ring is crucial for biological activity. Moving the 3,3-dimethylbut-1-ynyl group from the 6-position to other positions, such as the 2-, 4-, or 5-position, would create positional isomers. These isomers would have different spatial arrangements of their functional groups, leading to altered interactions with the target receptor. It is highly likely that the specific placement of the bulky alkynyl group at the 6-position is optimal for fitting into a particular hydrophobic pocket within the receptor, and moving it to another position would likely result in a significant loss of affinity and activity.

Conformational Analysis and its Influence on Ligand-Target Interactions

The three-dimensional conformation of 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid is a key determinant of its biological activity. The molecule must adopt a specific low-energy conformation to bind effectively to its target. elifesciences.orgnih.gov Conformational analysis, through computational modeling and experimental techniques like NMR spectroscopy, helps to understand the preferred spatial arrangement of the molecule. nih.gov

The interaction between a ligand and its target is a dynamic process. elifesciences.org The binding of the ligand can induce conformational changes in the receptor, and vice versa. Understanding the conformational flexibility of the alkynyl side chain and its orientation relative to the nicotinic acid ring is essential for designing analogs that can better stabilize the active conformation of the receptor.

Design of Focused Libraries for SAR Exploration

To efficiently explore the SAR of 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid, the design and synthesis of focused chemical libraries are employed. nih.govnih.gov These libraries consist of a series of related compounds where specific parts of the molecule are systematically varied. For example, a library could be created where the t-butyl group is replaced with a variety of other alkyl and cycloalkyl groups. Another library might explore a range of bioisosteres for the carboxylic acid. High-throughput screening of these libraries can rapidly identify promising candidates and provide a wealth of SAR data to guide further optimization.

Preclinical Investigation of Biological Interactions and Mechanistic Pathways

Enzymatic Assays and Modulation of Metabolic Pathways

There is currently no direct scientific evidence available to suggest that 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid directly participates in or modulates the biosynthesis of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD). The established pathways for NAD synthesis, including the de novo pathway from tryptophan and the salvage pathways from nicotinamide, nicotinic acid, and nicotinamide riboside, have been extensively studied. While nicotinic acid itself is a precursor in the Preiss-Handler pathway, it cannot be assumed that synthetic derivatives like 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid function as substrates for the enzymes in this pathway, such as nicotinic acid phosphoribosyltransferase (NAPRT). Preclinical studies on this compound have focused on its receptor-mediated signaling rather than its potential role as a metabolic precursor.

Consistent with the lack of information on its role in NAD biosynthesis, there are no available data from enzymatic assays to indicate that 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid directly interacts with or modulates the activity of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the primary NAD salvage pathway. Furthermore, its effects on other NAD-dependent enzymes, such as sirtuins or poly(ADP-ribose) polymerases (PARPs), have not been reported in the reviewed literature. The preclinical investigation of this compound has not extended to its direct influence on these key regulators of cellular metabolism and signaling.

Characterization of Potential Substrate or Inhibitor Activity against Relevant Enzymes (e.g., 6-Hydroxynicotinate 3-Monooxygenase)

Currently, there is no publicly available scientific literature that specifically investigates the interaction between 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid and the enzyme 6-Hydroxynicotinate 3-Monooxygenase (NicC). This enzyme is a flavin-dependent monooxygenase involved in the bacterial degradation of nicotinic acid. nih.govwikipedia.org It catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine. nih.gov

Studies on NicC from various bacterial species have focused on its natural substrate, 6-hydroxynicotinic acid, and a limited number of analogues to elucidate its catalytic mechanism. nih.govnih.govresearchgate.net For instance, research has explored how substrate analogues, such as 5-chloro-6-hydroxynicotinic acid and 4-hydroxybenzoic acid, interact with the enzyme's active site, providing insights into the structural and electronic determinants of substrate specificity. nih.gov However, the substrate profile of NicC has not been extensively mapped, and compounds with bulky hydrophobic substitutions at the 6-position, such as the 3,3-dimethylbut-1-ynyl group, have not been reported as either substrates or inhibitors.

Given the structural differences between 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid and the known substrates of 6-Hydroxynicotinate 3-Monooxygenase, it is uncertain whether it would act as a substrate or an inhibitor. The bulky tert-butyl group could sterically hinder the compound from fitting into the enzyme's active site. Further enzymatic assays would be required to determine if 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid has any affinity for or activity against this enzyme.

Cellular and Subcellular Mechanistic Investigations

There is a lack of direct research on the specific cellular and subcellular mechanistic pathways of 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid. However, as a derivative of nicotinic acid, its mechanism of action is likely related to the known pathways of nicotinic acid and its analogues, primarily through the activation of the nicotinic acid receptor, GPR109A (also known as HM74A). nih.gov

Analysis of Intracellular Signaling Cascades (e.g., cAMP pathway)

While no specific studies have been conducted on 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid, nicotinic acid and its agonists are well-known modulators of the cyclic AMP (cAMP) signaling pathway. nih.gov The activation of the G protein-coupled receptor GPR109A by nicotinic acid leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cAMP. nih.gov This reduction in cAMP levels affects a multitude of downstream cellular processes. It is plausible that 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid, as a nicotinic acid analogue, would also engage this pathway, though its potency and efficacy as a GPR109A agonist would need to be experimentally determined.

Regulation of Cellular Energy Metabolism

Direct studies on the effect of 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid on cellular energy metabolism are not available. However, nicotinic acid and its amide form, nicotinamide, are precursors to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). nih.govresearchgate.net These coenzymes are central to cellular metabolism, playing critical roles in redox reactions, energy production through oxidative phosphorylation, and as substrates for various enzymes involved in signaling and DNA repair. researchgate.netnih.gov Nicotinamide, in particular, has been shown to be a crucial regulator of mitochondrial metabolism and can influence ATP production and reactive oxygen species (ROS) levels. nih.gov Therefore, it is conceivable that 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid, if metabolized to a form that can enter the NAD+ salvage pathway, could influence cellular bioenergetics.

Effects on Cellular Processes (e.g., lipolysis inhibition in adipocytes)

A hallmark effect of nicotinic acid is the inhibition of lipolysis in adipocytes. nih.govnih.gov This action is mediated through the activation of the GPR109A receptor on the surface of fat cells. nih.gov Activation of this receptor leads to a decrease in intracellular cAMP levels, which in turn reduces the activity of hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides into free fatty acids and glycerol. nih.gov This results in a decreased release of free fatty acids from adipose tissue into the bloodstream. As an agonist of the nicotinic acid receptor, it is highly probable that 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid would also exhibit anti-lipolytic effects in adipocytes. The potency of this effect would depend on its affinity and efficacy at the GPR109A receptor.

In Vitro Studies in Relevant Cell Lines (e.g., macrophage cells for inflammatory responses)

There are no published in vitro studies specifically examining the effects of 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid on macrophage cells. However, research on nicotinic acid (niacin) has demonstrated its ability to modulate macrophage function and inflammatory responses. plos.orgnih.gov In vitro studies using macrophage cell lines like RAW264.7 have shown that niacin can reverse the migratory arrest of macrophages induced by oxidized LDL. plos.orgdoaj.org Furthermore, niacin has been shown to decrease the production of pro-inflammatory cytokines, such as IL-6, IL-1β, and TNF-α, in stimulated macrophages. nih.gov These effects are, at least in part, mediated through the GPR109A receptor, which is expressed on macrophages. nih.gov Given these findings, it is plausible that 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid could exert similar anti-inflammatory effects on macrophages, but this would require direct experimental verification.

Table 1: Effects of Nicotinic Acid on Macrophage Function in vitro

Cell Line Treatment Observed Effect Reference
RAW264.7 Nicotinic Acid Reversal of oxLDL-induced migratory arrest plos.org
Peritoneal Macrophages Niacin Decreased production of IL-6, IL-1β, and TNF-α nih.gov

Exploratory Studies in Preclinical Animal Models for Mechanistic Insights

No preclinical animal studies specifically investigating the mechanistic insights of 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid have been reported in the available literature. Research on nicotinic acid in various animal models has provided valuable information on its in vivo effects, which are largely consistent with its in vitro mechanisms of action. For example, animal studies have confirmed the anti-lipolytic effects of nicotinic acid, leading to a reduction in plasma free fatty acids. nih.gov Furthermore, in murine models of atherosclerosis, niacin has been shown to modulate the inflammatory response within atherosclerotic plaques. nih.gov Preclinical studies in mice have also demonstrated that niacin can enhance the remyelination process in the central nervous system by promoting the clearance of myelin debris by macrophages and microglia. nih.gov Any future preclinical investigation of 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid would likely focus on its potential as a GPR109A agonist and explore its effects on lipid metabolism and inflammation in relevant animal models of dyslipidemia or atherosclerosis.

Assessment of Biochemical Markers and Metabolic Fate in Animal Tissues

There is no available information on the assessment of biochemical markers following administration of 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid in animal tissues. Similarly, no data exists regarding the metabolic fate, including absorption, distribution, metabolism, and excretion, of this specific compound in animal models. General studies on nicotinic acid (niacin) and its metabolites, such as N1-methylnicotinamide (NMN) and N1-methyl-2-pyridone-5-carboxamide (2-pyr), have been used to assess niacin status, but this information is not specific to 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid.

Based on a comprehensive search for scientific literature, there is currently no available information on the advanced analytical methodologies specifically for the detection and quantification of the compound “6-(3,3-Dimethylbut-1-ynyl)nicotinic acid” in research contexts.

The performed searches for analytical techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), Gas Chromatography (GC), and various Mass Spectrometry (MS) methods, including Liquid Chromatography-Mass Spectrometry (LC-MS), Tandem MS (LC-MS/MS), and Isotope Dilution Mass Spectrometry (IDMS), did not yield any specific methods, data, or research findings related to "6-(3,3-Dimethylbut-1-ynyl)nicotinic acid."

Consequently, it is not possible to provide the detailed article as requested within the specified outline, as the foundational research data for this particular compound does not appear to be present in the public domain. The available literature focuses extensively on the related, but structurally different, compound nicotinic acid (Niacin or Vitamin B3).

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Mass Spectrometry (MS) for Qualitative and Quantitative Analysis

Fragmentation Analysis for Structural Confirmation and Metabolite Identification

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques, stands as a cornerstone for the structural elucidation of novel compounds and their metabolites. Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides a veritable fingerprint of a molecule, allowing for its unambiguous identification.

In the analysis of 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid, collision-induced dissociation (CID) would be employed to systematically break the parent molecule into smaller, charged fragments. The resulting fragmentation pattern is predictable and characteristic of the molecule's structure. For carboxylic acids, common fragmentation pathways include the loss of the carboxyl group (-COOH) as CO2 and H2O, or the neutral loss of COOH. libretexts.org The presence of the pyridine (B92270) ring and the dimethylbutynyl side chain introduces additional, specific fragmentation routes.

Key fragmentation pathways for 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid would likely involve:

Loss of the t-butyl group: Cleavage of the bond between the quaternary carbon and the alkyne would result in a significant and stable fragment.

Cleavage of the alkyne group: Fragmentation of the triple bond can lead to a series of characteristic ions.

Decarboxylation: The loss of the carboxylic acid group is a common fragmentation pathway for nicotinic acid and its derivatives. researchgate.net

Pyridine ring fragmentation: At higher collision energies, the stable pyridine ring can undergo cleavage, yielding further structural information. nih.gov

By analyzing the masses of these fragments, the precise structure of the parent compound can be confirmed. Furthermore, this technique is invaluable for identifying metabolites. Metabolic transformations, such as hydroxylation, glucuronidation, or oxidation of the side chain, will result in predictable mass shifts in both the parent ion and its fragments. By comparing the fragmentation patterns of the parent compound with those of its potential metabolites, the sites of metabolic modification can be accurately pinpointed.

Table 1: Predicted Fragmentation Analysis of 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossStructural Assignment of Fragment
[M+H]⁺[M+H - 44]⁺CO₂Decarboxylated Parent Molecule
[M+H]⁺[M+H - 57]⁺C₄H₉Loss of the t-butyl Group
[M+H]⁺[M+H - 83]⁺C₆H₁₁Cleavage of the Dimethylbutynyl Side Chain

Quantitative NMR (qNMR) for Precise Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary ratio method for determining the concentration of a substance without the need for a chemically identical reference standard for calibration. emerypharma.comacanthusresearch.com The principle of qNMR lies in the direct proportionality between the integral of a specific NMR signal and the number of nuclei contributing to that signal. emerypharma.com This makes it an exceptionally accurate technique for purity assessment and concentration determination.

To determine the concentration of 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid in a solution, a certified internal standard of known concentration is added to the sample. The internal standard should have at least one signal that is well-resolved from the signals of the analyte. nih.gov By comparing the integrals of a known number of protons from the analyte with a known number of protons from the internal standard, the concentration of the analyte can be calculated with high precision.

For 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid, suitable signals for quantification would be the sharp singlet from the nine equivalent protons of the t-butyl group or the distinct aromatic protons on the pyridine ring. The selection of the quantification signal depends on the absence of overlapping signals from other components in the sample matrix.

Table 2: Key Parameters for qNMR Concentration Determination
ParameterDescriptionTypical Value/Condition
Internal StandardA certified compound of known purity and concentration.Maleic acid, Dimethyl sulfone
SolventA deuterated solvent in which both analyte and standard are fully soluble.DMSO-d₆, Methanol-d₄
Relaxation Delay (d1)Time allowed for nuclear spins to return to equilibrium between pulses.> 5 x T₁ of the slowest relaxing proton
Pulse AngleThe angle by which the magnetization vector is tipped.90°
Number of ScansThe number of repeated measurements to improve signal-to-noise.16-64

Development of Bioanalytical Assays for Biological Matrices (e.g., cell lysates, tissue homogenates)

The quantification of 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid in complex biological matrices such as cell lysates and tissue homogenates requires the development of a robust and sensitive bioanalytical assay. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity, sensitivity, and wide dynamic range. nih.gov

The development of a bioanalytical assay involves several critical steps:

Sample Preparation: The primary goal of sample preparation is to extract the analyte from the complex biological matrix and remove interfering substances such as proteins, lipids, and salts. chromatographyonline.comthermofisher.com Common techniques include:

Protein Precipitation (PPT): An organic solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins, which are then removed by centrifugation. nih.gov

Liquid-Liquid Extraction (LLE): The analyte is partitioned between the aqueous biological matrix and an immiscible organic solvent based on its solubility.

Solid-Phase Extraction (SPE): The analyte is selectively adsorbed onto a solid support, while interferences are washed away. The purified analyte is then eluted with a suitable solvent.

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate the analyte from any remaining matrix components before it enters the mass spectrometer. A reversed-phase C18 column is often a good starting point for a molecule with the polarity of a nicotinic acid derivative. The mobile phase composition (typically a mixture of water, acetonitrile or methanol, with additives like formic acid or ammonium (B1175870) acetate) is optimized to achieve a sharp peak shape and adequate retention time.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for quantification. nih.gov In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This highly selective process minimizes background noise and allows for very low limits of quantification.

Table 3: Hypothetical Bioanalytical Assay Protocol for 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid in Tissue Homogenate
StepProcedureRationale
HomogenizationHomogenize tissue sample in a suitable buffer.To lyse cells and release the analyte.
Sample CleanupProtein precipitation with acetonitrile followed by solid-phase extraction.To remove proteins and other interfering matrix components.
LC SeparationReversed-phase UHPLC with a C18 column and a gradient elution.To achieve rapid and efficient separation from endogenous compounds.
MS DetectionTriple quadrupole MS in MRM mode.For highly selective and sensitive quantification.

Based on a comprehensive search for scientific literature, there are currently no specific computational chemistry and molecular modeling studies available for the compound “6-(3,3-Dimethylbut-1-ynyl)nicotinic acid.”

The requested analyses, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, electrostatic potential mapping, and molecular docking simulations with protein targets such as HCA2 and NAMPT, have not been published for this specific molecule.

While extensive research exists on the parent compound, nicotinic acid, and other derivatives, the data required to generate a thorough and scientifically accurate article focusing solely on the computational and molecular modeling aspects of 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid is not present in the available scientific literature. Therefore, the detailed article as outlined in the request cannot be constructed at this time.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Allosteric Modulation and Conformational Changes

Allosteric modulation represents a sophisticated mechanism for regulating receptor function, where a ligand binds to a site topographically distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the receptor's affinity or efficacy for its endogenous ligand. Computational methods such as molecular docking and molecular dynamics (MD) simulations are critical for identifying these allosteric sites and understanding how modulators induce functional changes in the receptor.

For nicotinic acetylcholine (B1216132) receptors (nAChRs), a key target of nicotinic acid derivatives, allosteric sites have been identified, particularly within the transmembrane domain. nih.gov Molecular modeling studies on known positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) of the α7 nAChR have revealed key structural features that differentiate their binding and effects. nih.gov PAMs, for instance, are often larger and more polar compared to NAMs and bind within an intracavity site in the transmembrane domain. nih.gov

While specific molecular dynamics studies on 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid are not yet prevalent in the literature, its structure allows for hypotheses regarding its potential as an allosteric modulator. The compound features a rigid and bulky 3,3-dimethylbut-1-ynyl group at the 6-position of the pyridine (B92270) ring. This lipophilic substituent could favorably interact with hydrophobic pockets within an allosteric binding site.

MD simulations can be employed to investigate the binding of 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid to a receptor model, such as the α7 nAChR. nih.gov Such simulations would track the trajectory of the ligand as it approaches the receptor, predict its preferred binding pose, and calculate the binding free energy. Crucially, these simulations can reveal the conformational changes induced in the receptor upon binding. For example, the binding of an allosteric modulator can alter the orientation of key alpha-helices in the transmembrane domain, leading to stabilization of the open-channel state (in the case of a PAM) or a desensitized state. nih.gov Docking this compound into the known allosteric site of the α7 nAChR could identify potential key interactions.

Table 1: Potential Interacting Residues in the α7 nAChR Allosteric Site

Residue Location Potential Interaction with 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid
M259 M2 Helix Hydrophobic interaction with the dimethylbutyl group
I289 M3 Helix Van der Waals contact with the alkynyl chain
F291 M3 Helix Pi-stacking or hydrophobic interaction with the pyridine ring
S223 M1 Helix Potential hydrogen bond with the carboxylic acid group
T256 M2 Helix Potential polar contact with the pyridine nitrogen

This table is a hypothetical representation based on known allosteric sites in nAChRs and the structure of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. youtube.com By quantifying physicochemical properties (descriptors), QSAR models can predict the activity of novel compounds, thereby guiding rational drug design and reducing the need for extensive experimental screening. frontiersin.org

For derivatives of nicotinic acid and related cholinergic ligands, QSAR studies have been instrumental in identifying the key molecular features that govern their affinity for nAChRs. A study on a series of 6-substituted nicotine (B1678760) analogs demonstrated that the affinity for nAChRs could not be explained by electronic (σ) or lipophilic (π) parameters alone. researchgate.net Instead, a multiparameter model incorporating both lipophilicity (π) and the steric volume of the substituent at the 6-position (represented as Δ MOL VOL) provided a strong correlation with binding affinity (r = 0.970). researchgate.net This finding underscores that for binding at nAChRs, an increase in the lipophilicity of the 6-position substituent is generally favorable, but this effect is modulated by its size; excessively large groups can lead to a decrease in affinity due to steric hindrance. researchgate.net

The compound 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid possesses a substituent at the 6-position—the 3,3-dimethylbut-1-ynyl group—that is both highly lipophilic and sterically demanding. Based on the principles derived from QSAR studies of similar compounds, it can be predicted that this group significantly influences the compound's binding affinity. The rigid alkynyl linker holds the bulky t-butyl group at a fixed distance and orientation from the pyridine ring, which would have a defined impact on how the molecule fits into the receptor's binding pocket.

A QSAR model for this class of compounds would typically involve calculating various molecular descriptors, such as:

Lipophilicity: LogP, π (hydrophobic substituent constant)

Steric Parameters: Molar refractivity (MR), van der Waals volume, Δ MOL VOL

Electronic Parameters: Hammett constants (σ), dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies

Table 2: Example QSAR Data for 6-Substituted Nicotine Analogs

6-Substituent Lipophilicity (π) Steric Volume (Δ MOL VOL) Predicted pKi Experimental pKi
-H 0.00 0.00 7.35 7.35
-CH3 0.56 13.65 7.93 7.96
-Cl 0.71 6.03 8.21 8.22
-Br 0.86 8.88 8.41 8.36
-CN -0.57 6.33 6.78 6.78

Data adapted from a representative QSAR study on related compounds to illustrate the relationship between descriptors and activity. researchgate.net pKi is the negative logarithm of the inhibition constant (Ki).

This data illustrates that a combination of lipophilic and steric factors is required to accurately model the binding affinity, a principle that would be directly applicable to predicting the biological activity of 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid.

Reaction Mechanism Simulations

Synthesis: The synthesis of 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid would likely involve a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. This reaction would couple a 6-halonicotinic acid derivative (e.g., 6-chloronicotinic acid) with 3,3-dimethyl-1-butyne. Reaction mechanism simulations could be used to elucidate the catalytic cycle of this process. Key steps for theoretical investigation would include:

Oxidative Addition: The initial step where the palladium(0) catalyst inserts into the carbon-halogen bond of the nicotinic acid derivative.

Transmetalation: The transfer of the alkynyl group from a copper acetylide to the palladium center.

Reductive Elimination: The final step where the coupled product is eliminated, regenerating the palladium(0) catalyst.

By calculating the activation energies for each step, computational models can predict the rate-limiting step of the reaction and suggest optimal conditions (e.g., choice of ligand, solvent, temperature) to improve the reaction yield and efficiency.

Enzymatic Degradation: The metabolic fate of nicotinic acid and its derivatives is of significant pharmacological interest. The degradation of nicotinamide (B372718), a related compound, by enzymes such as nicotinamidase has been studied using molecular dynamics simulations. nih.gov These simulations provide a detailed picture of how the substrate binds to the enzyme's active site and the conformational changes that occur during the binding process. nih.gov

For 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid, a key question is how the bulky substituent at the 6-position affects its susceptibility to enzymatic degradation. MD simulations could be performed by docking the compound into the active site of a known nicotinic acid-metabolizing enzyme. These simulations would help predict:

Binding Affinity: Whether the compound can bind effectively to the active site or if the 3,3-dimethylbut-1-ynyl group causes steric clashes that prevent binding.

Orientation: If the compound binds, whether its carboxylic acid group is correctly positioned for catalysis.

Metabolic Stability: A low predicted binding affinity or incorrect orientation would suggest that the compound may be resistant to degradation by that particular enzyme, potentially leading to a longer biological half-life.

Such theoretical studies are crucial for understanding the potential for drug-drug interactions and for designing derivatives with improved pharmacokinetic profiles.

Future Directions and Emerging Research Avenues for 6 3,3 Dimethylbut 1 Ynyl Nicotinic Acid

Integration with Systems Biology Approaches (e.g., metabolomics, proteomics to delineate comprehensive cellular responses)

A significant avenue for future research lies in the application of systems biology to understand the comprehensive cellular impact of 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid. Integrated 'omics' approaches, such as metabolomics and proteomics, can provide an unbiased, global view of the molecular changes induced by this compound, offering insights beyond its presumed primary targets. nih.govelsevierpure.com

Metabolomics: Given that nicotinic acid is a central molecule in cellular metabolism, serving as a precursor to NAD+ and NADP+, it is crucial to understand how the 6-(3,3-dimethylbut-1-ynyl) substituent alters its metabolic fate and influence. nih.govhmdb.ca Future studies could employ untargeted metabolomics to map the metabolic perturbations following cellular exposure to the compound. This would reveal not only its own metabolic products but also downstream effects on related pathways, such as the pentose (B10789219) phosphate (B84403) pathway, glycolysis, and lipid metabolism. Comparing these metabolic fingerprints to those of nicotinic acid would elucidate the specific impact of the novel substituent.

Proteomics: The terminal alkyne group in 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid makes it an ideal candidate for "click chemistry"-based proteomic approaches. nih.gov This compound can be used as a chemical reporter for metabolic labeling. nih.govnih.govresearchgate.net Once introduced into a biological system, the alkyne handle can be covalently linked to a reporter tag (e.g., biotin (B1667282) or a fluorophore) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC). nih.govnih.gov This would enable the identification and quantification of proteins that interact with, are modified by, or are in close proximity to the compound or its metabolites. This activity-based protein profiling (ABPP) could uncover novel protein targets and off-targets, providing a comprehensive understanding of its mechanism of action and potential polypharmacology. nih.gov

The integration of metabolomic and proteomic data would offer a powerful, multi-faceted understanding of the cellular response to 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid, potentially identifying new biomarkers of its activity and revealing novel therapeutic applications. nih.govresearchgate.net

Development of Advanced Chemical Probes and Biosensors

The chemical structure of 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid is well-suited for its development into sophisticated chemical probes and biosensors to investigate biological systems. target2035.net A chemical probe is a small molecule designed to selectively modulate a protein's function, allowing for the study of its role in cellular and physiological processes. researchgate.net

The terminal alkyne is a key functional group for bioorthogonal chemistry. researchgate.netcam.ac.uk It can be readily functionalized using "click chemistry" to attach various reporter molecules, such as fluorophores, biotin, or photoaffinity labels, without interfering with its biological activity. lumiprobe.comlumiprobe.com This modular approach allows for the creation of a diverse toolbox of probes for different applications. frontiersin.org For instance, a fluorescently-tagged version of the molecule could be used for high-resolution imaging to visualize its subcellular localization and trafficking. nih.gov

Furthermore, the nicotinic acid core could be tethered to a solid support via the alkyne group to create an affinity matrix for "pull-down" experiments. These experiments would enable the isolation and identification of binding partners from complex biological lysates, offering a direct method to deorphanize its targets.

The development of biosensors based on this scaffold is another exciting possibility. For example, the compound could be incorporated into a fluorescence resonance energy transfer (FRET)-based sensor, where a conformational change upon binding to its target protein would lead to a measurable change in fluorescence. Such biosensors could be used to monitor the activity of its target in real-time within living cells. The alkyne group's unique vibrational signature in Raman spectroscopy also suggests its potential use as a Raman probe, which is sensitive to the local biochemical environment. acs.org

Exploration of Photochemical Properties and Applications

The conjugated system of the pyridine (B92270) ring and the alkyne moiety in 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid suggests that it may possess interesting photochemical properties. Future research should explore its behavior upon photoirradiation and its potential applications in photochemistry and photobiology.

Alkynes can undergo a variety of photochemical reactions, including cycloadditions. beilstein-journals.orgacs.org The specific photochemical reactivity of this compound would need to be experimentally determined. If the molecule exhibits significant absorption in the UV-A or visible light spectrum, it could be investigated as a photosensitizer for photodynamic therapy (PDT). nih.govwikipedia.orgmdpi.com In PDT, a photosensitizer is selectively delivered to target tissues, such as tumors, and then activated by light of a specific wavelength to generate reactive oxygen species (ROS) that induce localized cell death. wikipedia.orgmdpi.com Pyridine-containing molecules have been explored as photosensitizers in PDT. researchgate.net The bulky hydrophobic tert-butyl group might enhance its localization in lipid-rich environments like cell membranes, which could be advantageous for PDT applications.

The alkyne group also opens the door to photo-triggered "click" reactions. By designing caged azide (B81097) or alkyne reaction partners, the covalent labeling of target molecules could be controlled with high spatiotemporal precision using light. Additionally, the compound could be developed into a photoaffinity probe. By attaching a photo-reactive group (e.g., a diazirine or benzophenone) to the nicotinic acid scaffold, a covalent bond can be formed with its biological target upon UV irradiation. The alkyne handle would then allow for the subsequent attachment of a reporter tag for identification.

Novel Therapeutic Modalities based on Mechanistic Insights

A deeper understanding of the mechanism of action of 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid will undoubtedly pave the way for the development of novel therapeutic modalities. The introduction of the 3,3-dimethylbut-1-ynyl group can significantly alter the physicochemical properties of the nicotinic acid core, potentially leading to improved therapeutic profiles. omicsonline.orgomicsonline.org

The bulky and hydrophobic nature of the tert-butyl group may enhance membrane permeability and influence the pharmacokinetic properties of the molecule. omicsonline.orgmdpi.com This could lead to improved oral bioavailability or altered tissue distribution compared to nicotinic acid. Furthermore, this hydrophobic moiety could promote interactions with hydrophobic pockets in target proteins, potentially increasing binding affinity and selectivity. plos.orgnih.govrsc.org The rigid alkyne linker can also orient the molecule within a binding site in a specific manner, which can be exploited in drug design. nih.govresearchgate.netresearchgate.net

Based on the known pharmacology of nicotinic acid, which interacts with receptors like GPR109A, future research could explore if 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid acts as a biased agonist or antagonist, selectively activating certain downstream signaling pathways while blocking others. wikipedia.org This could lead to therapies with fewer side effects.

Moreover, the insights gained from systems biology approaches (as described in 8.1) may reveal entirely new therapeutic applications for this compound. For example, if proteomics studies identify novel, disease-relevant protein targets, the compound could be optimized as a lead for a new class of drugs. The "twin drug" approach, where two pharmacophores are combined into a single molecule, could also be explored, with 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid serving as one of the active components. nih.gov

The potential for this compound to modulate the activity of nicotinic acetylcholine (B1216132) receptors (nAChRs) should also be investigated, given the structural similarity to nicotinic acid and the importance of nAChRs as therapeutic targets for a range of neurological disorders. nih.govembopress.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid?

  • Methodological Answer : The synthesis of nicotinic acid derivatives often involves regioselective coupling reactions. For example, 4-substituted nicotinic acids are synthesized by reacting pyridyl-3-oxazolines with organolithium reagents (e.g., butyllithium or phenyllithium), followed by oxidation and deprotection steps to yield the final product . For 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid, a similar strategy could involve alkyne-functionalized organometallic reagents coupled to a nicotinic acid scaffold under controlled conditions.

Q. How can researchers confirm the regiochemical position of the 3,3-dimethylbutynyl substituent on the nicotinic acid core?

  • Methodological Answer : Regioselectivity is ensured during synthesis by using directing groups or sterically controlled reaction conditions. For example, in analogous compounds like 4-substituted nicotinic acids, pyridyl-3-oxazolines act as intermediates to direct substituent addition to the 4-position . Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C^{13}\text{C}-NMR and 2D-COSY, can validate substituent positioning through coupling patterns and chemical shifts.

Q. What analytical techniques are critical for identifying impurities in synthesized batches of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) is essential for purity assessment. Residual solvents or unreacted intermediates (e.g., organolithium byproducts) can be quantified via gas chromatography (GC). Structural confirmation of impurities may require tandem MS/MS or NMR analysis .

Advanced Research Questions

Q. What strategies mitigate low yields during the coupling of the 3,3-dimethylbutynyl group to the nicotinic acid scaffold?

  • Methodological Answer : Yield optimization often involves:

  • Temperature control : Maintaining sub-zero temperatures during organolithium reagent addition to prevent side reactions.
  • Solvent selection : Using tetrahydrofuran (THF) or diethyl ether to stabilize reactive intermediates.
  • Catalytic additives : Employing transition-metal catalysts (e.g., Pd or Cu) to enhance coupling efficiency .
    • Data Analysis : Compare yields under varying conditions using design-of-experiments (DoE) frameworks to identify critical parameters .

Q. How should researchers design experiments to study interactions between 6-(3,3-Dimethylbut-1-ynyl)nicotinic acid and biological targets (e.g., proteins)?

  • Methodological Answer : Preliminary interaction studies can utilize:

  • Surface Plasmon Resonance (SPR) : To measure binding kinetics in real-time.
  • Isothermal Titration Calorimetry (ITC) : To quantify thermodynamic parameters (ΔG, ΔH).
  • Molecular Docking Simulations : For predicting binding modes using software like AutoDock or Schrödinger .
    • Validation : Cross-validate results with competitive binding assays (e.g., fluorescence polarization) .

Q. How can contradictory bioactivity data (e.g., varying IC50_{50} values across studies) be systematically resolved?

  • Methodological Answer :

  • Control for assay variability : Standardize cell lines, incubation times, and solvent concentrations.
  • Replicate experiments : Use triplicate measurements and statistical tools (e.g., ANOVA) to assess significance.
  • Meta-analysis : Compare datasets across studies to identify confounding factors (e.g., compound stability in buffer solutions) .

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

  • Methodological Answer :

  • Microbroth Dilution Assay : To determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
  • Time-Kill Kinetics : Assess bactericidal/fungicidal activity over 24–48 hours.
  • Biofilm Inhibition : Quantify reduction in biofilm formation using crystal violet staining .
    • Advanced Tip : Combine with transcriptomic profiling (RNA-seq) to identify mode-of-action pathways.

Data Contradiction Analysis Framework

  • Step 1 : Re-examine synthetic protocols for batch-to-batch variability (e.g., incomplete deprotection).
  • Step 2 : Validate analytical methods (e.g., calibrate HPLC detectors with certified reference standards).
  • Step 3 : Cross-reference with structural analogs (e.g., 6-((4-Formylphenyl)ethynyl)nicotinaldehyde) to isolate substituent-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.